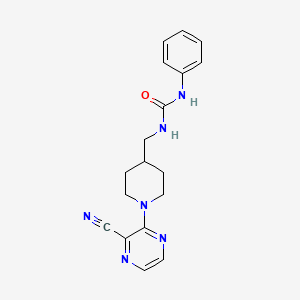

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea is a useful research compound. Its molecular formula is C18H20N6O and its molecular weight is 336.399. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroinflammation Imaging

A significant application of compounds structurally related to "1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea" includes PET imaging for neuroinflammation. Compounds like [11C]CPPC have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). Such compounds are invaluable tools for noninvasively imaging reactive microglia and disease-associated microglia, contributing to our understanding of neuroinflammation's role in various neuropsychiatric disorders. This research suggests potential applications for structurally similar compounds in developing new therapeutics for neuroinflammation and for monitoring the neuroinflammatory effects of treatments for central nervous system malignancies and peripheral malignancies (Horti et al., 2019).

Antitumor Activity

Compounds related to "this compound" have demonstrated significant antitumor activity. Novel pyrimidinyl pyrazole derivatives have been synthesized and evaluated for their cytotoxic activity against several tumor cell lines. Some derivatives showed potent antitumor activity against various tumor cells, including human carcinoma, without causing undesirable effects in mice (Naito et al., 2005). This suggests the potential for designing new anticancer agents based on the core structure of "this compound".

Tuberculostatic Activity

Another area of application includes the development of treatments for tuberculosis. Some phenylpiperazine derivatives have been synthesized and tested for their tuberculostatic activity. These compounds were found to have minimum inhibiting concentrations within a specific range against Mycobacterium tuberculosis, indicating potential for the development of new antituberculosis drugs (Foks et al., 2004).

Mechanism of Action

Target of Action

The primary target of the compound “1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-phenylurea” is the muscarinic receptor 4 (M4) . Muscarinic receptors are a type of G protein-coupled receptor that play a crucial role in various neurological functions.

Mode of Action

This compound acts as an antagonist at the muscarinic receptor 4 (M4) . Antagonists are substances that inhibit the function of the receptor they bind to. In this case, the compound would inhibit the function of the M4 receptor, potentially altering neurological signaling.

Result of Action

The compound’s antagonistic action on the M4 receptor could result in altered neurological signaling . This could potentially have therapeutic effects in treating various neurological diseases/disorders such as Alzheimer’s Disease, Lewy Body Dementia, and the cognitive deficits associated with schizophrenia, Parkinson’s Disease, drug-induced Parkinsonism, dyskinesias, dystonia, chorea, levodopa induced dyskinesia, cerebral palsy, progressive supranuclear palsy, and Huntington’s disease .

Properties

IUPAC Name |

1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c19-12-16-17(21-9-8-20-16)24-10-6-14(7-11-24)13-22-18(25)23-15-4-2-1-3-5-15/h1-5,8-9,14H,6-7,10-11,13H2,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNNTBFOFOEYRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC=C2)C3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}acetic acid](/img/structure/B2493488.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2493489.png)

![2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2493495.png)

![1-Benzyl-3'-(4-chlorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2493496.png)

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2493500.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2493501.png)

![5-chloro-2-(methylsulfanyl)-N-{3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]phenyl}pyrimidine-4-carboxamide](/img/structure/B2493502.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)